![molecular formula C10H26NO4PSi2 B13816620 Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)
Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester: is an organophosphorus compound that features both phosphonic acid and silyl ester functionalities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester typically involves the reaction of [2-(Acetylamino)ethyl]phosphonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ester groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonic acid moiety.
Reduction: Reduction reactions can target the acetylamino group, converting it to an amine.
Substitution: The silyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used to replace the silyl ester groups.
Major Products:
Oxidation: Products may include phosphonic acid derivatives.
Reduction: Products may include primary amines.
Substitution: Products may include various esters or amides, depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphonic acid groups.
- Acts as a precursor for the synthesis of more complex organophosphorus compounds.
Biology:
- Potential applications in the development of biologically active molecules, such as enzyme inhibitors.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active phosphonic acid derivatives in vivo.
Industry:
- Utilized in the production of materials with specific properties, such as flame retardants or plasticizers.
作用機序
The mechanism of action of [2-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester involves its ability to undergo hydrolysis, releasing [2-(Acetylamino)ethyl]phosphonic acid. This compound can then interact with various molecular targets, such as enzymes or receptors, depending on its specific application. The silyl ester groups protect the phosphonic acid moiety, allowing for controlled release under specific conditions.
類似化合物との比較
[2-(Acetylamino)ethyl]phosphonic acid: The parent compound without the silyl ester groups.
[2-(Amino)ethyl]phosphonic acid bis(trimethylsilyl)ester: A similar compound with an amino group instead of an acetylamino group.
Uniqueness:
- The presence of both acetylamino and silyl ester groups in [2-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester provides unique reactivity and stability compared to its analogs.
- The silyl ester groups offer protection and controlled release of the phosphonic acid moiety, making it useful in various applications where stability and reactivity need to be balanced.
特性
分子式 |
C10H26NO4PSi2 |
|---|---|
分子量 |
311.46 g/mol |
IUPAC名 |
N-[2-bis(trimethylsilyloxy)phosphorylethyl]acetamide |
InChI |
InChI=1S/C10H26NO4PSi2/c1-10(12)11-8-9-16(13,14-17(2,3)4)15-18(5,6)7/h8-9H2,1-7H3,(H,11,12) |
InChIキー |
AKZHPWWSFAYUIN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)
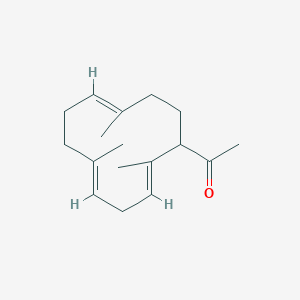
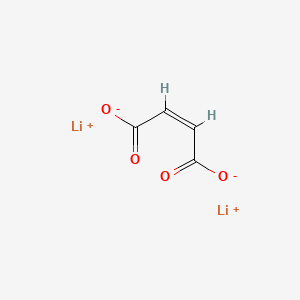

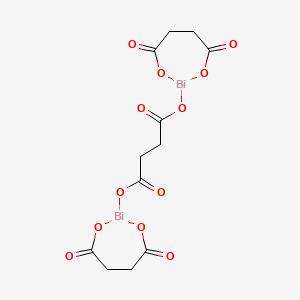
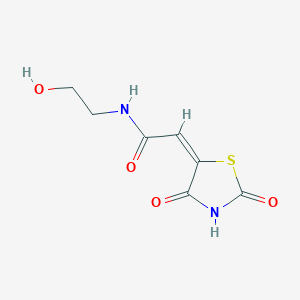
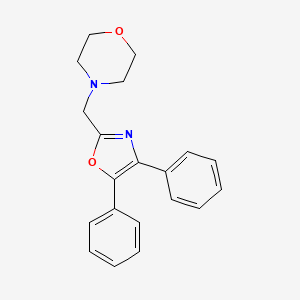
![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
![Adenosine,[8-14C]](/img/structure/B13816584.png)



![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)

